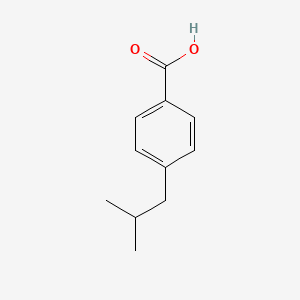

4-Isobutylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBBCFWWSKOHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192116 | |

| Record name | Benzoic acid, p-isobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38861-88-0 | |

| Record name | 4-Isobutylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38861-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38861-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-isobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylpropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOBUTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599E5B23F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 4-Isobutylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylbenzoic acid, systematically known as 4-(2-methylpropyl)benzoic acid, is an aromatic carboxylic acid. It is structurally characterized by a benzoic acid core with an isobutyl group substituted at the para (4-) position of the benzene (B151609) ring. This compound serves as a key intermediate in organic synthesis and is of particular interest in the pharmaceutical industry, notably as a known impurity and synthetic precursor related to the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. Its bifunctional nature, possessing both a hydrophobic alkyl group and a polar carboxylic acid moiety, dictates its chemical reactivity and physical properties. This guide provides a comprehensive overview of its fundamental properties, experimental protocols for its synthesis and analysis, and logical workflows to support research and development activities.

Core Properties

The physical, chemical, and toxicological properties of this compound are summarized below. These tables provide essential data for handling, characterization, and experimental design.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-(2-methylpropyl)benzoic acid | [1] |

| Synonyms | p-Isobutylbenzoic acid, Ibuprofen Impurity C | [1][] |

| CAS Number | 38861-88-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 141 - 143 °C | |

| Boiling Point | Data not available (estimated > 280 °C) | |

| pKa | ~4.40 (estimated based on 4-tert-butylbenzoic acid) | [3] |

| Solubility | Limited in water; soluble in organic solvents such as methanol (B129727), chloroform. | [] |

| XLogP3 | 3.7 | [1] |

Spectroscopic Data (Predicted)

Below are the predicted characteristic signals for this compound based on its structure and data from analogous compounds.

| ¹H NMR (ppm) | Assignment |

| ~12-13 | s, 1H, Carboxylic acid (-COOH ) |

| ~7.9 | d, 2H, Aromatic (H ortho to -COOH) |

| ~7.2 | d, 2H, Aromatic (H meta to -COOH) |

| ~2.5 | d, 2H, Benzylic (-CH₂ -CH(CH₃)₂) |

| ~1.9 | m, 1H, Isobutyl (-CH₂-CH (CH₃)₂) |

| ~0.9 | d, 6H, Isobutyl methyl (-CH(CH₃ )₂) |

| ¹³C NMR (ppm) | Assignment |

| ~172.5 | Carboxylic acid (C =O) |

| ~148.0 | Aromatic (C -CH₂-) |

| ~129.5 | Aromatic (C H meta to -COOH) |

| ~129.0 | Aromatic (C H ortho to -COOH) |

| ~128.0 | Aromatic (C -COOH) |

| ~45.0 | Benzylic (-C H₂-) |

| ~30.0 | Isobutyl (-C H(CH₃)₂) |

| ~22.5 | Isobutyl methyl (-C H₃) |

| IR (cm⁻¹) | Assignment |

| 3300-2500 | broad, O-H stretch (Carboxylic acid dimer) |

| 2960-2850 | strong, Alkyl C-H stretch |

| ~1700 | strong, C=O stretch (Carboxylic acid) |

| 1610, 1510 | medium, Aromatic C=C stretch |

| ~1300 | strong, C-O stretch |

| ~920 | broad, O-H bend (out-of-plane) |

Safety and Toxicology

| Parameter | Value | Hazard Statement |

| GHS Classification | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed |

| LD₅₀ (Oral, Rat) | 1700 mg/kg | |

| LC₅₀ (Inhalation, Rat) | > 12.2 mg/L (4 h) | |

| LD₅₀ (Dermal, Rabbit) | > 10,000 mg/kg |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available equipment.

Synthesis via Friedel-Crafts Acylation and Oxidation

This common two-step method involves the acylation of isobutylbenzene (B155976) to form an acetophenone (B1666503) intermediate, followed by oxidation to the carboxylic acid.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl). Ensure all glassware is oven-dried.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition: Add isobutylbenzene (1.0 equivalent) to the dropping funnel. To a separate dropping funnel, add acetyl chloride (CH₃COCl, 1.1 equivalents).

-

Reaction: Slowly and concurrently add the isobutylbenzene and acetyl chloride to the stirred AlCl₃ suspension. Maintain the temperature below 10 °C during the addition.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4'-isobutylacetophenone (B122872). This intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Haloform Oxidation of 4'-Isobutylacetophenone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4'-isobutylacetophenone from Step 1 in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF).

-

Reagents: Prepare a solution of sodium hydroxide (B78521) (NaOH, ~4 equivalents) in water. Cool this solution in an ice bath.

-

Reaction: Slowly add bromine (Br₂) or a solution of sodium hypochlorite (B82951) (bleach) to the cold NaOH solution to generate sodium hypobromite/hypochlorite in situ.

-

Addition: Add the 4'-isobutylacetophenone solution dropwise to the freshly prepared, cold hypohalite solution with vigorous stirring.

-

Heating: After the addition, gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by TLC.

-

Quenching: Cool the mixture to room temperature and quench any excess hypohalite by adding a small amount of sodium bisulfite solution until the color disappears.

-

Purification: Remove the organic solvent (dioxane/THF) under reduced pressure. The aqueous solution contains the sodium salt of this compound. Wash this solution with diethyl ether to remove any non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. This compound will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization from an ethanol/water mixture.

Analytical Method: HPLC-UV

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, and an autosampler.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (containing an acidic modifier to suppress ionization). A typical starting condition is 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

-

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile.

-

Perform serial dilutions with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Ensure the final concentration is within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared samples.

-

Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantify the analyte using the linear regression equation from the calibration curve.

-

Analytical Method: GC-MS (with Derivatization)

Carboxylic acids are not volatile enough for direct GC analysis and require derivatization.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is typically used.

-

Derivatization Protocol (Silylation):

-

Accurately weigh the sample containing this compound into a vial.

-

Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Cool to room temperature before injection. The resulting trimethylsilyl (B98337) (TMS) ester is volatile and thermally stable.

-

-

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Mode: Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

-

-

Analysis:

-

The TMS derivative of this compound will have a molecular weight of 250.39 g/mol .

-

Expected characteristic ions in the mass spectrum include the molecular ion (M⁺, m/z 250), [M-15]⁺ (loss of CH₃, m/z 235), and other fragments corresponding to the isobutyl and benzoyl moieties.

-

Quantification is typically performed using an internal standard and a calibration curve.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Isobutylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physicochemical Properties

4-Isobutylbenzoic acid typically appears as a white to off-white crystalline solid.[1] It is characterized by its limited solubility in water and moderate solubility in organic solvents, a common trait for many aromatic carboxylic acids.[1] The isobutyl group contributes to its hydrophobic nature.[1]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(2-methylpropyl)benzoic acid | [2] |

| Synonyms | p-Isobutylbenzoic acid, 4-(2-Methylpropyl)benzoic Acid | [1] |

| CAS Number | 38861-88-0 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| XLogP3 (Computed) | 3.7 | [2][3] |

Melting and Boiling Points

Table 2: Melting and Boiling Points of Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 4-tert-Butylbenzoic acid | 164.5 - 165.5 | Not available |

| Benzoic acid | 122 | 250 |

Acidity (pKa)

Solubility Profile

This compound is described as having limited solubility in water and moderate solubility in organic solvents.[1] Quantitative solubility data is not available in the reviewed literature. For comparison, 4-tert-butylbenzoic acid is reported to be insoluble in water and very soluble in alcohol and benzene.[4]

Spectral Data

Detailed spectral data, including peak lists and assignments for this compound, are not consistently available. However, based on its chemical structure, the expected spectral characteristics can be inferred.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups.

Table 3: Predicted IR Absorption Regions for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Carboxylic Acid C=O | Stretching | 1760 - 1690 (strong) |

| Aromatic C=C | Stretching | 1600 - 1450 (multiple bands) |

| C-O | Stretching | 1320 - 1210 |

| O-H | Bending | 1440 - 1395 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the different types of protons in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -COOH | singlet (broad) | 10.0 - 13.0 |

| Aromatic H (ortho to -COOH) | doublet | 7.9 - 8.1 |

| Aromatic H (ortho to isobutyl) | doublet | 7.2 - 7.4 |

| -CH₂- | doublet | ~2.5 |

| -CH- | multiplet | ~1.9 |

| -CH₃ | doublet | ~0.9 |

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | -COOH | 170 - 180 | | Aromatic C (ipso-COOH) | 128 - 132 | | Aromatic C (ipso-isobutyl) | 145 - 150 | | Aromatic C (ortho to -COOH) | 129 - 131 | | Aromatic C (ortho to isobutyl) | 127 - 129 | | -CH₂- | ~45 | | -CH- | ~30 | | -CH₃ | ~22 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (178.23 g/mol ). Common fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).

Experimental Protocols

For properties where experimental data is lacking, the following established methodologies can be employed.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts from a solid to a liquid is recorded as the melting point.

Determination of pKa by Potentiometric Titration

The pKa can be determined by titrating a solution of this compound with a standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH.

Methodology:

-

Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of NaOH, added in small increments.

-

Measurement: The pH of the solution is measured after each addition of titrant using a calibrated pH meter.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

References

An In-depth Technical Guide to 4-Isobutylbenzoic Acid (CAS: 38861-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylbenzoic acid, with the CAS number 38861-88-0, is an aromatic carboxylic acid characterized by a benzoic acid core substituted with an isobutyl group at the para-position.[1] Its chemical formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[2] This compound serves as a key intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and fragrance industries.[3] Notably, it is recognized as a significant impurity and a starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and analytical methods, compiled to support research and development activities.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic data for this compound are summarized below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(2-methylpropyl)benzoic acid | [2] |

| CAS Number | 38861-88-0 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 141-143 °C | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |

Spectroscopic Data

While complete, high-resolution spectra are proprietary to spectral databases, the following tables provide an overview of the expected spectral characteristics based on available data for this compound and its isomers.

Table 2.2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH |

| ~7.95 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.15 | Doublet | 2H | Aromatic (ortho to isobutyl) |

| ~2.50 | Doublet | 2H | -CH₂- |

| ~1.90 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |

Table 2.2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | -COOH |

| ~148.0 | Aromatic C (para to -COOH) |

| ~130.0 | Aromatic C (ortho to -COOH) |

| ~129.0 | Aromatic C (ipso to -COOH) |

| ~126.5 | Aromatic C (ortho to isobutyl) |

| ~45.0 | -CH₂- |

| ~30.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

Table 2.2.3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~2960 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carboxylic acid) |

| ~1610, ~1570 | C=C stretch (aromatic) |

| ~1420, ~1300 | O-H bend (carboxylic acid) |

| ~920 (broad) | O-H bend (out-of-plane, dimer) |

Table 2.2.4: Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 178 | [M]⁺ (Molecular ion) |

| 161 | [M - OH]⁺ |

| 135 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 121 | [M - C₄H₉]⁺ (loss of isobutyl group) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Synthesis and Purification

The most common synthetic route to this compound involves a two-step process starting from isobutylbenzene (B155976): Friedel-Crafts acylation followed by oxidation of the resulting ketone.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Isobutylbenzene to 4'-Isobutylacetophenone (B122872)

This procedure is adapted from established methods for Friedel-Crafts acylation.[4][5][6][7]

-

Materials:

-

Isobutylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

-

-

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane from the dropping funnel to the cooled suspension with stirring.

-

After the addition of acetyl chloride is complete, add isobutylbenzene (1.0 equivalent) dissolved in dichloromethane dropwise, maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-isobutylacetophenone.

-

Step 2: Oxidation of 4'-Isobutylacetophenone to this compound (Haloform Reaction)

This protocol describes a haloform reaction using sodium hypochlorite (B82951) (bleach).

-

Materials:

-

4'-Isobutylacetophenone

-

Sodium hypochlorite solution (household bleach, ~5-6%)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Dissolve 4'-isobutylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF) in a round-bottomed flask.

-

Add an excess of sodium hypochlorite solution.

-

Add a solution of sodium hydroxide (e.g., 10% aqueous solution) to the mixture.

-

Heat the mixture with stirring in a water bath at approximately 60-70°C for 1-2 hours.

-

Cool the reaction mixture and add a small amount of sodium sulfite to destroy any excess hypochlorite.

-

Acidify the cooled solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Purification: Recrystallization

The crude this compound can be purified by recrystallization.[8][9][10]

-

Materials:

-

Crude this compound

-

Water

-

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

To the hot filtrate, slowly add hot water until the solution becomes slightly cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

-

Synthesis and Purification Workflow

Analytical Methodologies

Accurate analysis of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[11][12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230 nm or 254 nm.[12]

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase volatility.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Derivatization: Esterification to a more volatile form, for example, by reaction with an alcohol in the presence of an acid catalyst, or silylation.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).[13]

-

Carrier Gas: Helium at a constant flow.

-

Oven Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure elution of the analyte.

-

Ionization: Electron Ionization (EI) at 70 eV is common.[13]

Analytical Workflow

Applications in Drug Development

This compound is primarily of interest in drug development as a key starting material and a potential impurity in the synthesis of other active pharmaceutical ingredients (APIs).

-

Ibuprofen Synthesis: It is a well-known impurity in some synthetic routes of Ibuprofen. Its presence and concentration are critical quality attributes that need to be monitored and controlled.

-

Intermediate for Novel Compounds: The carboxylic acid functionality allows for a variety of chemical modifications, such as esterification and amidation, making it a versatile building block for the synthesis of new chemical entities with potential therapeutic activities.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound itself, including its effects on specific cell lines or signaling pathways. However, research on other benzoic acid derivatives suggests potential areas for investigation.

-

General Cytotoxicity of Benzoic Acid Derivatives: Some studies have shown that benzoic acid and its derivatives can exhibit cytotoxic effects against various cancer cell lines.[1][14] The mechanisms often involve the induction of apoptosis.

-

Modulation of Signaling Pathways: Other benzoic acid derivatives have been reported to influence key cellular signaling pathways, such as the MAPK and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.[15][16]

Further research is needed to specifically elucidate the biological profile of this compound and to determine if it shares any of the activities observed for other members of the benzoic acid family.

Safety and Handling

This compound is classified as harmful if swallowed.[11] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with established applications, particularly in the pharmaceutical industry. This technical guide has provided a consolidated overview of its chemical and physical properties, detailed synthetic and purification protocols, analytical methodologies, and a summary of its relevance in drug development. While direct biological data for this specific compound is limited, the information presented herein serves as a foundational resource for researchers and scientists engaged in its use and further investigation.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Benzoic acid, 4-methyl-, 2-methylpropyl ester | C12H16O2 | CID 141470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 11. Separation of 4-tert-Butylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-Isobutylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-isobutylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Chemical Structure and Properties

-

IUPAC Name: 4-(2-methylpropyl)benzoic acid[1]

-

CAS Number: 38861-88-0[1]

-

Molecular Formula: C₁₁H₁₄O₂[1]

-

Molecular Weight: 178.23 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |

| ~7.95 | Doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH₂) |

| ~2.55 | Doublet | 2H | -CH₂- |

| ~1.90 | Multiplet | 1H | -CH- |

| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D₂O.[2][3] Aromatic protons typically appear in the 6.5-8.0 ppm region.[4][5]

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~147 | Ar-C (ipso to -CH₂) |

| ~130 | Ar-C (ipso to -COOH) |

| ~129 | Ar-CH (ortho to -COOH) |

| ~127 | Ar-CH (ortho to -CH₂) |

| ~45 | -CH₂- |

| ~30 | -CH- |

| ~22 | -CH(CH₃)₂ |

Note: Carbons in an aromatic ring typically absorb in the 120-150 ppm range. Carboxyl carbons are found further downfield, typically between 165 to 185 ppm.[2]

Experimental Protocol - NMR Spectroscopy

A general protocol for obtaining NMR spectra of aromatic carboxylic acids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).[6]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[6]

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid and aromatic functionalities.

IR Spectral Data

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, very broad | O-H stretch (carboxylic acid dimer)[7] |

| 3100-3000 | Medium | C-H stretch (aromatic)[4] |

| 2960-2850 | Medium to Strong | C-H stretch (aliphatic) |

| 1760-1690 | Strong | C=O stretch (carboxylic acid)[7] |

| 1600-1585 | Medium | C-C stretch (in-ring, aromatic)[4] |

| 1500-1400 | Medium | C-C stretch (in-ring, aromatic)[4] |

| 1320-1210 | Strong | C-O stretch (carboxylic acid)[7] |

| 950-910 | Medium, broad | O-H bend (out-of-plane)[7] |

Experimental Protocol - FTIR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | Moderate | [M - OH]⁺ |

| 135 | Strong | [M - C₃H₇]⁺ or [M - COOH]⁺ |

| 121 | Moderate | [C₉H₁₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [C₃H₇]⁺ |

Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocol - GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol). Derivatization to form a more volatile ester may be employed to improve chromatographic performance.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or ion trap analyzer is typical.

-

Scan Range: Set to cover the expected mass range of the compound and its fragments.

-

-

Data Analysis: The GC separates the components of the sample, and the MS provides a mass spectrum for each component as it elutes. The resulting data is analyzed to identify the compound based on its retention time and mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

- 1. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Solubility of 4-Isobutylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-isobutylbenzoic acid in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this guide utilizes solubility data for the structurally similar compound, ibuprofen (B1674241), as a reasonable proxy to infer its solubility behavior. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by offering insights into solvent selection for synthesis, purification, and formulation. Detailed experimental protocols for determining solubility are also provided, alongside a visual representation of a general experimental workflow.

Introduction

This compound, a carboxylic acid derivative, serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for process optimization, including reaction kinetics, crystallization, and formulation development. The solubility of a compound is a critical physicochemical property that influences its bioavailability and manufacturability. This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the methodologies to determine this property accurately.

Quantitative Solubility Data (Utilizing Ibuprofen as a Proxy)

Table 1: Solubility of Ibuprofen in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) |

| Ethanol (90%) | 40 | 66.18 | 661.8 |

| Ethanol | Room Temperature | ~60 | ~600 |

| DMSO | Room Temperature | ~50 | ~500 |

| Dimethylformamide | Room Temperature | ~45 | ~450 |

| Acetone | Not specified | Very soluble | Not specified |

| Dichloromethane | Not specified | Very soluble | Not specified |

| Methanol | Not specified | Very soluble | Not specified |

| Water | Not specified | 0.0021 | 0.021 |

Note: "Very soluble" indicates a high degree of solubility, though specific quantitative values were not provided in the cited sources. The data presented is for ibuprofen and should be considered an approximation for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. The following section details a general experimental protocol based on the widely used isothermal shake-flask method followed by gravimetric analysis. This method is robust and can be adapted for various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)

-

Vials with airtight screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

-

Vortex mixer

Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2-4 hours to allow the excess solid to settle. This step is critical to avoid contamination of the liquid phase with undissolved solid particles.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment to prevent precipitation or further dissolution) fitted with a syringe filter. The filter will remove any remaining fine solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed evaporating dish or vial.

-

Record the exact weight of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Data Calculation

The solubility can be expressed in various units:

-

Mass fraction (w/w):

-

Mass of dissolved solute / Mass of the solution

-

-

Grams per 100 g of solvent:

-

(Mass of dissolved solute / Mass of solvent) x 100

-

-

Mole fraction (x):

-

Moles of solute / (Moles of solute + Moles of solvent)

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, the information on the structurally analogous compound, ibuprofen, provides a useful preliminary guide for solvent selection. The provided experimental protocol for the isothermal shake-flask method offers a reliable approach for researchers to determine the precise solubility of this compound in various organic solvents of interest. Accurate solubility data is indispensable for the efficient design and optimization of synthetic, purification, and formulation processes in the pharmaceutical and chemical industries. It is recommended that experimental verification of solubility be conducted for any specific solvent system and temperature relevant to a particular application.

An In-depth Technical Guide to the Synthesis of 4-Isobutylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The efficient and scalable production of this carboxylic acid is of significant industrial and academic interest. This technical guide provides a comprehensive overview of the core synthetic routes to this compound, including detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways and workflows. The primary methods discussed are the oxidation of 4'-isobutylacetophenone (B122872), the palladium-catalyzed carbonylation of 4-isobutylbromobenzene, the carbonation of an isobutylphenyl Grignard reagent, and the direct oxidation of 4-isobutyltoluene.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired scale, and environmental considerations. The most prominent strategies are:

-

Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Oxidation: This is a widely utilized industrial method that begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) to form 4'-isobutylacetophenone. This intermediate is then oxidized to yield the final product.[1]

-

Palladium-Catalyzed Carbonylation: A modern and highly efficient method that involves the direct introduction of a carboxylic acid moiety to a 4-isobutylphenyl halide, typically 4-isobutylbromobenzene, using carbon monoxide and a palladium catalyst.

-

Grignard Reagent Carbonation: A classic organometallic approach where a Grignard reagent, prepared from a 4-isobutylphenyl halide, reacts with carbon dioxide to form the corresponding carboxylate, which is then acidified.

-

Direct Oxidation of 4-Isobutyltoluene: This method involves the direct oxidation of the methyl group of 4-isobutyltoluene to a carboxylic acid, often employing transition metal catalysts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic routes to provide a basis for comparison.

| Synthetic Route | Key Steps | Starting Material | Key Reagents/Catalysts | Typical Reaction Time | Typical Overall Yield |

| Friedel-Crafts Acylation & Oxidation | 1. Acylation2. Oxidation (Haloform) | Isobutylbenzene | 1. Acetic anhydride (B1165640), Zeolite beta catalyst2. Sodium hypochlorite (B82951), NaOH | 1. 2-24 hours2. ~5 minutes (heating) | High |

| Palladium-Catalyzed Carbonylation | Carbonylation | 4-Isobutylbromobenzene | Pd(OAc)₂, Xantphos, CO | Not specified for this substrate | Moderate to Good (general for aryl bromides) |

| Grignard Reagent Carbonation | 1. Grignard formation2. Carbonation | 4-Isobutylbromobenzene | Mg, Dry Ice (CO₂) | Not specified for this substrate | Good |

| Direct Oxidation of 4-Isobutyltoluene | Catalytic Oxidation | 4-Isobutyltoluene | Co(OAc)₂/Mn(OAc)₂/NaBr, O₂ | 30-45 minutes (for similar substrates) | Moderate to High (for similar substrates) |

Detailed Experimental Protocols

Route 1: Friedel-Crafts Acylation and Subsequent Oxidation

This two-step process is a robust and scalable method for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene to 4'-Isobutylacetophenone

This reaction is often catalyzed by solid acids like zeolites to provide a more environmentally friendly alternative to traditional Lewis acids.

-

Materials and Equipment:

-

Round-bottom flask (e.g., 1 L)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen atmosphere setup

-

Isobutylbenzene

-

Acetic anhydride

-

Microcrystalline beta zeolite catalyst

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

A mixture of isobutylbenzene (e.g., 1.5 mol), acetic anhydride (e.g., 0.375 mol), and microcrystalline beta zeolite catalyst (e.g., 20 g) is stirred in a 1 L round-bottom flask under a nitrogen atmosphere.[2]

-

The reaction mixture is heated to 130°C.[2]

-

The reaction is monitored by Gas Chromatography (GC) until completion.

-

After the reaction is complete, the mixture is cooled and filtered to recover the catalyst.

-

The filtrate is distilled to obtain the crude 4'-isobutylacetophenone.[2]

-

Step 2: Oxidation of 4'-Isobutylacetophenone via Haloform Reaction

The haloform reaction is an effective method for converting methyl ketones to carboxylic acids.

-

Materials and Equipment:

-

Erlenmeyer flask (e.g., 50 mL)

-

Magnetic stirrer and hotplate

-

Sodium hypochlorite solution (e.g., Chlorox)

-

4'-Isobutylacetophenone

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether (Et₂O) for extraction

-

12M Hydrochloric acid (HCl)

-

Vacuum filtration apparatus

-

-

Procedure:

-

To a 50 mL Erlenmeyer flask, add a magnetic stir bar, sodium hypochlorite solution (10 mL), and 4'-isobutylacetophenone (0.5 g).

-

Stir the mixture vigorously while heating on a low setting for approximately 5 minutes.

-

Add 10% NaOH solution dropwise (~1 mL) and allow the mixture to cool to room temperature.

-

Extract the mixture with diethyl ether (2 x 5 mL) to remove any unreacted starting material and byproducts. The aqueous layer contains the sodium salt of this compound.

-

Cool the aqueous layer in an ice bath and slowly add 12M HCl dropwise until the pH reaches 3. A white precipitate of this compound will form.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry.

-

Route 2: Palladium-Catalyzed Carbonylation of 4-Isobutylbromobenzene

This method offers a direct conversion of an aryl bromide to a carboxylic acid derivative.

-

Materials and Equipment:

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Carbon monoxide (CO) source (e.g., balloon or cylinder)

-

4-Isobutylbromobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Xantphos ligand

-

Sodium carbonate (Na₂CO₃)

-

Methanol (B129727) (for ester formation) or water (for acid formation)

-

Toluene (B28343) (solvent)

-

-

General Procedure (adapted for methyl ester synthesis):

-

In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%), Xantphos (2 mol%), and Na₂CO₃ (3 equivalents).

-

The tube is sealed, removed from the glovebox, and placed under an atmosphere of carbon monoxide.

-

A solution of 4-isobutylbromobenzene (1 equivalent) and methanol (as the nucleophile) in toluene is added via syringe.

-

The reaction mixture is heated to 80°C and stirred until the starting material is consumed (monitored by GC or TLC).

-

After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered.

-

The filtrate is concentrated, and the resulting methyl 4-isobutylbenzoate can be purified by chromatography. Subsequent hydrolysis would yield this compound.

-

Route 3: Grignard Reagent Carbonation

This classic method involves the formation of an organomagnesium compound followed by reaction with carbon dioxide.

-

Materials and Equipment:

-

Dry glassware (oven-dried)

-

Three-necked flask with a reflux condenser and dropping funnel

-

Inert atmosphere (nitrogen or argon)

-

Magnesium turnings

-

4-Isobutylbromobenzene

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

Hydrochloric acid (for work-up)

-

-

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in the dry three-necked flask under an inert atmosphere.

-

Add a solution of 4-isobutylbromobenzene in anhydrous ether dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue to stir until the magnesium is consumed.

-

-

Carbonation:

-

Pour the Grignard reagent solution slowly onto an excess of crushed dry ice with stirring.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimates.

-

-

Work-up:

-

Add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

The product can be purified by recrystallization.

-

-

Route 4: Direct Oxidation of 4-Isobutyltoluene

This approach is analogous to the industrial production of other benzoic acids.

-

Materials and Equipment:

-

High-pressure autoclave

-

Magnetic or mechanical stirrer

-

Oxygen or air supply

-

4-Isobutyltoluene

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Sodium bromide (NaBr)

-

Acetic acid (solvent)

-

-

General Procedure (adapted from similar oxidations):

-

Charge the autoclave with 4-isobutyltoluene, acetic acid, Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, and NaBr.[3]

-

Seal the reactor and begin stirring. Heat the mixture to a temperature in the range of 100-180°C.[3]

-

Pressurize the reactor with air or oxygen to a pressure between atmospheric and 30 atmospheres.[3]

-

Maintain the reaction conditions for 30-45 minutes, monitoring the reaction progress by sampling and analysis (e.g., HPLC).[3]

-

After completion, cool the reactor and carefully depressurize it.

-

The product slurry is filtered, and the crude this compound is washed with a suitable solvent.

-

Further purification can be achieved by recrystallization.

-

Visualizations

Reaction Pathways

Caption: Overview of the main synthetic pathways to this compound.

Experimental Workflow for Route 1

Caption: Experimental workflow for the synthesis via Friedel-Crafts acylation and haloform oxidation.

Logical Relationship of Grignard Synthesis (Route 3)

Caption: Logical relationships in the Grignard synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective routes. The two-step method involving Friedel-Crafts acylation followed by oxidation of the resulting acetophenone (B1666503) is a well-established and industrially relevant process. Palladium-catalyzed carbonylation represents a more modern approach with high potential efficiency, although catalyst cost can be a factor. The Grignard reaction is a reliable laboratory-scale method, while direct oxidation of 4-isobutyltoluene offers an atom-economical route that is analogous to other large-scale aromatic acid production processes. The selection of the optimal synthetic strategy will depend on the specific requirements of the researcher or drug development professional, balancing factors such as yield, cost, scalability, and environmental impact.

References

An In-depth Technical Guide to the Common Industrial Synthesis Routes for 4-Isobutylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This technical guide provides a comprehensive overview of the most common industrial synthesis routes for this important compound. The core of industrial production revolves around the Friedel-Crafts acylation of isobutylbenzene (B155976) to form 4'-isobutylacetophenone (B122872), followed by an oxidation step. This guide details the methodologies for these core steps, including the use of both traditional and modern, greener catalysts. Furthermore, it explores alternative synthesis pathways, including palladium-catalyzed carbonylation and Grignard reactions, providing a comparative analysis of these routes. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

4-(2-Methylpropyl)benzoic acid, commonly known as this compound, is an aromatic carboxylic acid of significant industrial importance.[1] Its primary application lies in its role as a precursor to ibuprofen, one of the most widely used NSAIDs globally. The efficiency, cost-effectiveness, and environmental impact of the synthesis of this compound are therefore critical considerations for the pharmaceutical industry. This guide will explore the principal manufacturing processes, focusing on the underlying chemistry, experimental procedures, and key process parameters.

Primary Industrial Synthesis Route: Acylation and Subsequent Oxidation

The most prevalent industrial synthesis of this compound is a two-stage process that begins with the Friedel-Crafts acylation of isobutylbenzene.[1] This is followed by the oxidation of the resulting ketone intermediate, 4'-isobutylacetophenone.

Stage 1: Friedel-Crafts Acylation of Isobutylbenzene

The Friedel-Crafts acylation of isobutylbenzene introduces an acetyl group to the aromatic ring, yielding 4'-isobutylacetophenone. This reaction can be catalyzed by traditional Lewis acids or, more recently, by environmentally benign solid acid catalysts.

Historically, Lewis acids such as aluminum chloride (AlCl₃) have been employed as catalysts for this reaction, typically using acetyl chloride or acetic anhydride (B1165640) as the acylating agent.[2] While effective, these catalysts are required in stoichiometric amounts and generate significant corrosive waste streams.[2]

Modern industrial processes increasingly favor the use of reusable solid acid catalysts, such as zeolites (e.g., zeolite beta), to mitigate the environmental concerns associated with traditional Lewis acids.[2] These catalysts are non-corrosive, easily separated from the reaction mixture, and can be regenerated and reused, aligning with the principles of green chemistry.[2]

Experimental Protocol: Synthesis of 4'-Isobutylacetophenone using Zeolite Beta Catalyst

This protocol is adapted from a scalable industrial method.[2]

Materials and Equipment:

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Isobutylbenzene

-

Acetic anhydride

-

Microcrystalline Zeolite Beta catalyst

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Activation: The microcrystalline zeolite beta catalyst is dried in an oven at 500°C for 4 hours to remove any adsorbed water.[2]

-

Reaction Setup: A 5 L three-necked flask is assembled with a mechanical stirrer, reflux condenser, and dropping funnel, and the system is placed under a nitrogen atmosphere.[2]

-

Charging Reactants: Isobutylbenzene (1.34 kg, 10 mol) and the activated zeolite beta catalyst (200 g) are added to the flask.[2]

-

Initiating the Reaction: The mixture is stirred and heated to 130°C. Once the temperature is stable, acetic anhydride (510 g, 5 mol) is added dropwise over 1 hour.[2]

-

Reaction Monitoring: The reaction is maintained at 130°C with vigorous stirring for 3-6 hours. The progress is monitored by gas chromatography (GC).[2]

-

Work-up: Upon completion, the mixture is cooled to room temperature and the catalyst is recovered by filtration. The filtrate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate.[2]

-

Product Isolation: The drying agent is removed by filtration, and the solvent and any unreacted starting materials are removed by rotary evaporation. The crude 4'-isobutylacetophenone can be purified by vacuum distillation.[2]

Quantitative Data for Friedel-Crafts Acylation of Isobutylbenzene

| Catalyst Type | Acylating Agent | Reactant Ratio (Isobutylbenzene:Acylating Agent) | Temperature (°C) | Reaction Time (h) | Yield of 4'-Isobutylacetophenone (%) | Reference |

| Microcrystalline Zeolite Beta | Acetic Anhydride | 2:1 | 130 | 3-6 | Not specified, but scalable | [2] |

| Ce³⁺-exchanged Microcrystalline Zeolite Beta-II | Acetic Anhydride | 4:1 | 130 | Not specified | High (qualitative) | [3][4] |

| Fe³⁺-exchanged Zeolite Beta | Acetic Anhydride | 4:1 | 130 | Not specified | High (qualitative) | [3] |

| La³⁺-exchanged Zeolite Beta | Acetic Anhydride | 4:1 | 130 | Not specified | High (qualitative) | [3] |

Experimental Workflow for Friedel-Crafts Acylation

Stage 2: Oxidation of 4'-Isobutylacetophenone

The second stage of the primary industrial route is the oxidation of the methyl ketone group of 4'-isobutylacetophenone to a carboxylic acid. The haloform reaction is a classic and effective method for this transformation.[1]

Haloform Reaction

The haloform reaction involves the treatment of a methyl ketone with a halogen (e.g., chlorine, bromine, or iodine) in the presence of a strong base, such as sodium hydroxide (B78521). Sodium hypochlorite (B82951) (NaOCl), which is inexpensive and readily available, is a commonly used reagent for this purpose on an industrial scale.

Experimental Protocol: Haloform Oxidation of 4'-Isobutylacetophenone

The following is a general laboratory procedure for the haloform reaction, which can be adapted for the synthesis of this compound.

Materials:

-

4'-Isobutylacetophenone

-

Sodium hypochlorite solution (e.g., commercial bleach, ~5-6%)

-

Sodium hydroxide

-

Hydrochloric acid

-

Sodium bisulfite (for quenching excess oxidant)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, 4'-isobutylacetophenone is dissolved in a suitable solvent (e.g., dioxane or tetrahydrofuran).

-

Reaction: An aqueous solution of sodium hypochlorite and sodium hydroxide is added to the stirred solution of the ketone. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction is monitored until completion (e.g., by TLC or GC).

-

Quenching: Any excess sodium hypochlorite is quenched by the addition of a reducing agent, such as sodium bisulfite.

-

Work-up: The reaction mixture is acidified with hydrochloric acid to precipitate the this compound.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Signaling Pathway for Haloform Reaction

Alternative Synthesis Routes

While the acylation-oxidation pathway is dominant, other methods for synthesizing this compound have been developed, offering potential advantages in specific contexts.

Palladium-Catalyzed Carbonylation

A more modern and highly efficient approach involves the palladium-catalyzed carbonylation of a suitable precursor, such as 4-isobutylbromobenzene.[1] This method introduces the carboxylic acid moiety in a single step.

Logical Relationship of Palladium-Catalyzed Carbonylation

Grignard Reaction

The Grignard reaction provides another viable, albeit less common in large-scale industrial production, route to this compound. This involves the formation of a Grignard reagent from 4-isobutylbromobenzene, followed by its reaction with carbon dioxide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This is a general procedure for the synthesis of a benzoic acid derivative using a Grignard reagent.

Materials:

-

4-Isobutylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings and a crystal of iodine are placed. A solution of 4-isobutylbromobenzene in anhydrous ether or THF is added dropwise to initiate the reaction. The reaction mixture is typically refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard reagent is cooled and then slowly poured over an excess of crushed dry ice.

-

Work-up: The resulting magnesium salt is hydrolyzed by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether.

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization.

Experimental Workflow for Grignard Synthesis

Conclusion

The industrial synthesis of this compound is dominated by the two-step process of Friedel-Crafts acylation of isobutylbenzene followed by oxidation of the resulting 4'-isobutylacetophenone. The shift towards heterogeneous solid acid catalysts, such as zeolites, in the acylation step represents a significant advancement in making this process more environmentally sustainable. While alternative routes like palladium-catalyzed carbonylation and Grignard reactions offer elegant synthetic strategies, the acylation-oxidation pathway generally remains the most economically viable for large-scale production. The choice of a specific route will depend on factors such as raw material costs, desired purity, and environmental regulations. This guide provides the foundational knowledge for researchers and professionals to understand and potentially optimize the synthesis of this crucial pharmaceutical intermediate.

References

- 1. This compound | 38861-88-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]

- 4. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]

4-Isobutylbenzoic Acid as a Precursor for Ibuprofen Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-(4-isobutylphenyl)propionic acid. The established and industrially optimized synthetic routes to ibuprofen, such as the Boots process and the greener BHC (Boots-Hoechst-Celanese) process, commence with isobutylbenzene (B155976). A comprehensive review of the scientific literature indicates that 4-isobutylbenzoic acid is not a standard precursor in the commercial synthesis of ibuprofen. In fact, it is often monitored as an impurity in the final drug product.

This technical guide addresses the hypothetical synthesis of ibuprofen starting from this compound. While not a conventional pathway, a plausible, multi-step synthetic route can be devised based on fundamental principles of organic chemistry. This document outlines a theoretical protocol for the conversion of this compound to ibuprofen, primarily through a homologation strategy known as the Arndt-Eistert synthesis. This whitepaper will detail the proposed experimental methodology, present relevant quantitative data in tabular format, and provide visualizations of the synthetic pathway.

Introduction: Standard Ibuprofen Synthesis vs. a Theoretical Pathway from this compound

The commercial production of ibuprofen is dominated by highly efficient methods that prioritize atom economy and cost-effectiveness. The BHC process, for instance, is a three-step synthesis starting from isobutylbenzene that has been lauded for its green chemistry principles. This process involves the Friedel-Crafts acylation of isobutylbenzene, followed by hydrogenation and then carbonylation to yield ibuprofen.

The premise of utilizing this compound as a precursor presents a different synthetic challenge. The core transformation required is the addition of a methyl group to the carboxylic acid moiety, effectively converting a benzoic acid derivative into a propionic acid derivative. This process is known as homologation. The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.

This document will now detail a theoretical, step-by-step experimental protocol for the synthesis of ibuprofen from this compound via the Arndt-Eistert reaction.

Proposed Synthetic Pathway: Arndt-Eistert Homologation

The proposed synthesis involves a three-step process starting from this compound:

-

Conversion of this compound to 4-isobutylbenzoyl chloride.

-

Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.

-

Wolff rearrangement of the diazoketone in the presence of a nucleophile (water) to yield 2-(4-isobutylphenyl)acetic acid, followed by an additional step for methylation to get Ibuprofen.